molecular formula C15H20ClNO2 B5034384 1-(5-chloro-2-methoxybenzoyl)-2-ethylpiperidine

1-(5-chloro-2-methoxybenzoyl)-2-ethylpiperidine

Cat. No.: B5034384
M. Wt: 281.78 g/mol
InChI Key: ASRUPMZXUYWITP-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxybenzoyl)-2-ethylpiperidine is a chemical compound that belongs to the class of piperidine derivatives It features a benzoyl group substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position, attached to an ethylpiperidine moiety

Preparation Methods

The synthesis of 1-(5-chloro-2-methoxybenzoyl)-2-ethylpiperidine typically involves several steps:

Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxybenzoyl)-2-ethylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the benzoyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Chloro-2-methoxybenzoyl)-2-ethylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-2-ethylpiperidine involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Chloro-2-methoxybenzoyl)-2-ethylpiperidine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethylpiperidine moiety, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(2-ethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-3-12-6-4-5-9-17(12)15(18)13-10-11(16)7-8-14(13)19-2/h7-8,10,12H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRUPMZXUYWITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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